

Impact of Gadopiclenol on T2* relaxation and potential artifacts

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Compound of Interest

Compound Name: *Gadopiclenol*

Cat. No.: *B1258881*

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Technical Support Center: Gadopiclenol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of **Gadopiclenol** on T2* relaxation and potential imaging artifacts. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is **Gadopiclenol** and what makes it different from other gadolinium-based contrast agents (GBCAs)?

Gadopiclenol is a next-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA).[1] Its primary distinguishing feature is its high T1 relaxivity, which is approximately two to three times higher than that of other GBCAs.[2][3] This increased relaxivity allows for achieving comparable or superior contrast enhancement at a lower administered dose, typically half the standard dose of other agents.[4]

Q2: How does **Gadopiclenol** affect T2 relaxation?*

Like all GBCAs, **Gadopiclenol** shortens the T2 relaxation time, which can result in a hypointense signal, particularly at high concentrations.[5] The effect on T2* relaxation is a combination of this intrinsic T2 shortening and magnetic susceptibility effects. The paramagnetic nature of gadolinium creates local magnetic field inhomogeneities, leading to an accelerated dephasing of spins, which is the principle behind T2* shortening. While specific

quantitative data for the $r2^*$ relaxivity of **Gadopiclesol** in all media is not widely published, a study has measured the $R1$, $R2$, and $R2^*$ relaxivity of **Gadopiclesol** in human blood, noting that the blood $R2$ and $R2^*$ relaxivity are greater than those of other currently marketed GBCAs. [6]

Q3: What is the clinical significance of **Gadopiclesol**'s high relaxivity in relation to T2 effects?*

The high relaxivity of **Gadopiclesol** means that a lower concentration is needed to achieve the desired T1 enhancement. This can be advantageous in minimizing potential T2* shortening effects that become more pronounced at higher concentrations of gadolinium. However, in applications requiring a high concentration bolus, such as first-pass perfusion imaging, the potential for significant T2* shortening and susceptibility artifacts should be considered.

Quantitative Data: Relaxivity of Gadopiclesol

The following tables summarize the longitudinal ($r1$) and transverse ($r2$) relaxivity values for **Gadopiclesol** in different media and at various magnetic field strengths.

Table 1: Relaxivity of **Gadopiclesol** in Water and Human Serum

Medium	Magnetic Field (T)	Temperature (°C)	$r1$ ($\text{mM}^{-1}\text{s}^{-1}$)	$r2$ ($\text{mM}^{-1}\text{s}^{-1}$)
Water	0.47	37	12.9	19.8
1.41	37	12.2	17.1	
Human Serum	1.41	37	12.8	-
3.0	37	11.6	-	

Data sourced from Robic C, et al. Investigative Radiology. 2019.[7]

Table 2: Relaxivity of **Gadopiclesol** in Human Blood

Magnetic Field (T)	r1 (mM ⁻¹ s ⁻¹)	r2 (mM ⁻¹ s ⁻¹)	r2* (mM ⁻¹ s ⁻¹)
1.5	Measured	> Other GBCAs	> Other GBCAs
3.0	Measured	> Other GBCAs	> Other GBCAs

Note: Specific quantitative values for r1, r2, and r2 in human blood were presented in a conference abstract, which states they were measured and are greater than other GBCAs, but the exact numerical data is not publicly available in the provided search results.*[\[6\]](#)

Troubleshooting Guide: Potential Artifacts

While specific studies on artifacts exclusively caused by **Gadopiclenol** are limited, its high relaxivity may amplify certain known effects of GBCAs. Here are potential issues and troubleshooting strategies.

Issue 1: Signal Loss in T2-Weighted Imaging (e.g., Gradient Echo Sequences)*

- Cause: At high local concentrations, the significant T2* shortening effect of **Gadopiclenol** can lead to a rapid decay of the MR signal, resulting in signal voids or "black holes." This is more likely to occur during the first pass of the contrast agent bolus or in areas of high accumulation.
- Troubleshooting:
 - Optimize Injection Protocol: Consider a slower injection rate or a lower dose, especially in sequences highly sensitive to T2* effects.
 - Adjust Imaging Parameters:
 - Use a shorter echo time (TE) to minimize the time for T2* dephasing.
 - Employ spin-echo or turbo spin-echo sequences instead of gradient-echo sequences, as they are less sensitive to susceptibility effects.
 - Consider Field Strength: Susceptibility artifacts are more pronounced at higher magnetic field strengths. If feasible, imaging at a lower field strength (e.g., 1.5T instead of 3T) can mitigate these artifacts.

Issue 2: Susceptibility Artifacts

- Cause: The paramagnetic nature of gadolinium alters the local magnetic field, creating susceptibility differences between tissues. This can lead to geometric distortions, signal pile-up, or signal loss, particularly at air-tissue or bone-tissue interfaces.[8] The high relaxivity of **Gadopichlenol** might enhance these effects.
- Troubleshooting:
 - Pulse Sequence Selection: As with signal loss, prefer spin-echo based sequences over gradient-echo sequences.
 - Parameter Optimization:
 - Increase the receiver bandwidth.
 - Use thinner slices.
 - Shimming: Ensure optimal shimming to create a more homogeneous magnetic field across the region of interest.

Experimental Protocols

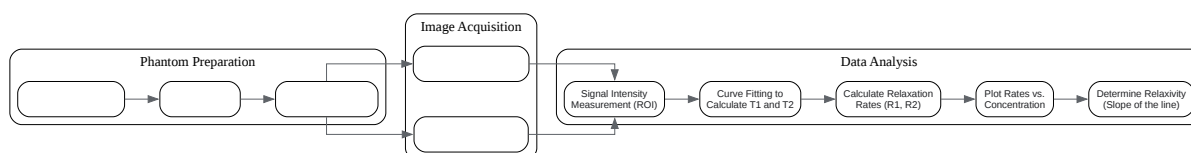
Protocol for Determining r_1 and r_2 Relaxivity

This protocol is based on the methodology described for GBCAs.

- Phantom Preparation:
 - Prepare a series of phantoms with varying concentrations of **Gadopichlenol** (e.g., 0.1 to 1.0 mM) in the desired medium (e.g., deionized water, human serum, or blood).
 - Include a phantom with the medium alone to measure the baseline relaxation times (T_{10} and T_{20}).
 - Place the phantoms in a temperature-controlled environment, typically 37°C for physiological relevance.

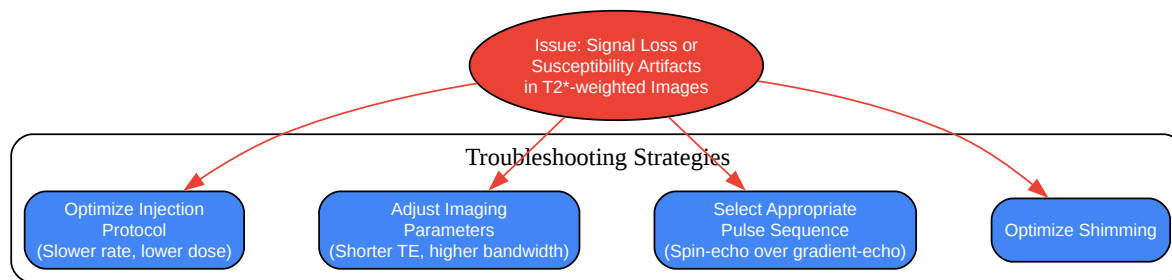
- Image Acquisition:
 - For T1 Measurement: Use an inversion-recovery spin-echo (IR-SE) or a similar sequence with a range of inversion times (TI).
 - For T2 Measurement: Use a multi-echo spin-echo (MESE) sequence with multiple echo times (TE).
- Data Analysis:
 - Measure the signal intensity in a region of interest (ROI) within each phantom for each TI (for T1) or TE (for T2).
 - Fit the signal intensity data to the appropriate exponential decay or recovery curve to calculate T1 and T2 for each concentration.
 - Calculate the relaxation rates ($R1 = 1/T1$ and $R2 = 1/T2$).
 - Plot the relaxation rates ($R1$ and $R2$) against the concentration of **Gadopiclenol**.
 - The slope of the linear regression of this plot represents the relaxivity ($r1$ or $r2$).

Visualizations



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Caption: Experimental workflow for determining $r1$ and $r2$ relaxivity of **Gadopiclenol**.



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Caption: Troubleshooting guide for T2* related artifacts with **Gadopiclenol**.

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